molecular formula C25H45N3O2 B14737419 Guanidine, 1-phenyl-, stearate CAS No. 5327-69-5

Guanidine, 1-phenyl-, stearate

Cat. No.: B14737419
CAS No.: 5327-69-5
M. Wt: 419.6 g/mol
InChI Key: CCQCCIRGYHSJGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Guanidine, 1-phenyl-, stearate is a compound that combines the guanidine functional group with a phenyl group and a stearate ester. Guanidine derivatives are known for their high basicity and ability to form strong hydrogen bonds, making them valuable in various biochemical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of guanidine derivatives typically involves the reaction of amines with activated guanidine precursors. One common method is the use of thiourea derivatives as guanidylating agents, which react with amines in the presence of coupling reagents or metal catalysts . Another approach involves the use of S-methylisothiourea, which efficiently introduces the guanidine functionality .

Industrial Production Methods: Industrial production of guanidine compounds often employs large-scale reactions using readily available starting materials. The process may involve the use of transition metal catalysts to facilitate the guanylation reaction, ensuring high yields and purity .

Chemical Reactions Analysis

Types of Reactions: Guanidine, 1-phenyl-, stearate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of guanidine derivatives typically yields urea derivatives, while substitution reactions can produce a variety of substituted guanidines .

Properties

CAS No.

5327-69-5

Molecular Formula

C25H45N3O2

Molecular Weight

419.6 g/mol

IUPAC Name

octadecanoic acid;2-phenylguanidine

InChI

InChI=1S/C18H36O2.C7H9N3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;8-7(9)10-6-4-2-1-3-5-6/h2-17H2,1H3,(H,19,20);1-5H,(H4,8,9,10)

InChI Key

CCQCCIRGYHSJGU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)O.C1=CC=C(C=C1)N=C(N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.